molecular formula C18H18FeIN B12061231 trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%

trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide, 97%

Cat. No.: B12061231
M. Wt: 431.1 g/mol
InChI Key: HBOVOWXURLCQOY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide: is an organometallic compound that features a ferrocene moiety linked to a pyridinium ion.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide typically involves the reaction of 4-vinylpyridine with ferrocene derivatives under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide involves its interaction with molecular targets through its ferrocene and pyridinium moieties. The ferrocene unit can undergo redox reactions, while the pyridinium ion can participate in various chemical interactions. These properties enable the compound to act as a catalyst and interact with biological molecules .

Comparison with Similar Compounds

  • Ferrocenylmethylpyridinium iodide
  • Ferrocenylvinylpyridinium chloride
  • Ferrocenylpyridinium bromide

Comparison: trans-4-[2-(1-Ferrocenyl)vinyl]-1-methylpyridinium iodide is unique due to its specific combination of a ferrocene moiety and a vinylpyridinium ion. This combination imparts distinct electronic properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C18H18FeIN

Molecular Weight

431.1 g/mol

InChI

InChI=1S/C13H13N.C5H5.Fe.HI/c1-14-10-8-13(9-11-14)7-6-12-4-2-3-5-12;1-2-4-5-3-1;;/h2-11H,1H3;1-5H;;1H/q+1;;;/p-1

InChI Key

HBOVOWXURLCQOY-UHFFFAOYSA-M

Isomeric SMILES

C[N+]1=CC=C(C=C1)/C=C\[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-]

Canonical SMILES

C[N+]1=CC=C(C=C1)C=C[C]2[CH][CH][CH][CH]2.[CH]1[CH][CH][CH][CH]1.[Fe].[I-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.